REACTION_CXSMILES
|
C([Si]([C:8]#[C:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]([O:18]C)=[O:17])=[N:14][CH:15]=1)(CC)CC)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:9]([C:10]1[CH:11]=[CH:12][C:13]([C:16]([OH:18])=[O:17])=[N:14][CH:15]=1)#[CH:8] |f:1.2|
|
Name
|
methyl 5-((triethylsilyl)ethynyl)picolinate
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
C(C)[Si](CC)(CC)C#CC=1C=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
12.11 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.68 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 6 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed through silica gel column
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% to 100% EtOAc in hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=CC(=NC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.37 mmol | |
AMOUNT: MASS | 0.05 g | |
YIELD: PERCENTYIELD | 6.1% | |
YIELD: CALCULATEDPERCENTYIELD | 6.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |